molecular formula C16H13ClN4O2S B2862551 N-(2-chlorobenzyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 721406-24-2

N-(2-chlorobenzyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2862551
CAS No.: 721406-24-2
M. Wt: 360.82
InChI Key: YFTBMNFNEVNSMT-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS RN: 721406-24-2) is a synthetic organic compound with a molecular formula of C 16 H 13 ClN 4 O 2 S and an average molecular mass of 360.816 g/mol . This molecule is built on a versatile molecular architecture, integrating a 1,3,4-oxadiazole heterocycle linked via a thioacetamide bridge to a 2-chlorobenzyl group and a pyridin-4-yl moiety. The 1,3,4-oxadiazole ring is a well-known pharmacophore noted for enhancing metabolic stability and modulating the electronic properties of molecules in medicinal chemistry . Research Applications and Potential While specific biological data for this compound is not fully established in the public domain, its structural components are frequently investigated in several research areas. The 1,3,4-oxadiazole core is a common scaffold in the development of potential anticancer agents. Compounds with this structure have demonstrated the ability to inhibit the proliferation of various human cancer cell lines, with mechanisms that may involve interaction with tubulin to disrupt polymerization or inhibition of enzymes like carbonic anhydrase IX (CA IX) . Furthermore, heterocyclic compounds containing oxadiazole rings are actively studied for their antiviral properties against a spectrum of viruses, including herpes simplex virus (HSV) and Coxsackieviruses, making them a point of interest in infectious disease research . Researchers value this compound as a key intermediate or target molecule for constructing more complex structures in drug discovery and chemical biology. Handling and Usage This product is intended for research purposes and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and conduct all appropriate safety evaluations before handling.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c17-13-4-2-1-3-12(13)9-19-14(22)10-24-16-21-20-15(23-16)11-5-7-18-8-6-11/h1-8H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTBMNFNEVNSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that integrates several functional groups, including a chlorobenzyl moiety, a thioether linkage, and an oxadiazole ring. This structure suggests potential for diverse biological activities, particularly in the fields of anticancer and antimicrobial research.

Molecular Structure and Properties

The molecular formula for this compound is C16H13ClN4O2S with a molecular weight of 360.82 g/mol. The presence of the chlorobenzyl group may enhance lipophilicity and biological interactions, while the oxadiazole ring is known for its significant biological activities. The structural arrangement allows for intriguing chemical properties influenced by the electron-withdrawing nature of the chlorine atom.

Biological Activity Overview

Research indicates that compounds featuring oxadiazole and thioether functionalities often exhibit notable biological activities. The specific biological activities associated with this compound are still under investigation, but related studies provide insight into its potential effects.

Antimicrobial Properties

Compounds with similar oxadiazole structures have been noted for their antimicrobial activity. For instance, thioether derivatives commonly exhibit antibacterial effects against various Gram-positive and Gram-negative bacteria . Given the structural characteristics of this compound, it is plausible that it may also demonstrate antimicrobial properties.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
N-(4-chlorophenyl)-2-thioacetamideContains thioether and phenyl groupsAntibacterial and anticancer
5-(trifluoromethyl)-1,3,4-thiadiazoleFeatures thiadiazole ringAnticancer properties
2-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thioacetamideSimilar thioether and pyridine componentsAntimicrobial activity

This table highlights how compounds with similar functionalities have been associated with significant biological activities.

While specific literature detailing the mechanism of action for this compound is scarce, insights can be drawn from studies on related compounds. Molecular docking studies have indicated that similar oxadiazole-containing compounds interact effectively with proteins involved in cancer pathways. These interactions often involve binding to tubulin or other critical enzymes that regulate cell proliferation and survival.

Comparison with Similar Compounds

The following sections compare the target compound with structurally analogous derivatives, focusing on synthesis, physical properties, structure-activity relationships (SAR), and pharmacological profiles.

Physical and Spectral Properties
Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR)
Target Compound 2-Chlorobenzyl, pyridin-4-yl Not Reported Not Reported Likely δ4.14 ppm (S–CH₂)
Compound 154 4-Chlorophenyl, p-tolylpyrimidinyl Not Reported Not Reported N/A
N-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14a) 4-Chlorophenyl 206–208 Not Reported δ4.14 ppm (S–CH₂), δ7.24–7.88 ppm (aromatic)
Compound 3a 3-Nitrophenylthiazolyl, pyridin-4-yl 184–185 72 Not Specified

Key Observations :

  • Halogenation (e.g., 2-chlorobenzyl vs. 4-chlorophenyl) affects solubility and crystallinity.
  • The S–CH₂ group consistently resonates near δ4.14 ppm in ¹H NMR, confirming structural integrity .
Structure-Activity Relationships (SAR)
  • Halogen Effects :

    • Compound 154 (4-chlorophenyl) shows potent anticancer activity (IC₅₀ = 3.8 μM against A549 cells), attributed to halogen-induced lipophilicity and target binding . The target compound’s 2-chlorobenzyl group may enhance membrane permeability but reduce steric hindrance compared to 4-substituted analogues.
    • N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8v) demonstrates that electron-withdrawing groups (e.g., nitro) improve enzyme inhibition (e.g., α-glucosidase) .
  • Heterocyclic Moieties: Pyridinyl (target compound) vs. benzofuran (2a, 2b in ): Pyridinyl enhances π-π stacking in receptor interactions, while benzofuran improves antimicrobial activity. Thiazole derivatives (e.g., 3a) show lower cytotoxicity in non-cancerous cells (HEK) compared to pyrimidinyl derivatives .
Pharmacological Profiles
Compound Name Biological Activity IC₅₀/EC₅₀ Selectivity Index (SI)
Target Compound Hypothetical anticancer/antimicrobial activity Not Reported Not Reported
Compound 154 Anticancer (A549 cells) 3.8 ± 0.02 μM 25 (vs. HEK cells)
2a (Benzofuran-oxadiazole) Antimicrobial (broad-spectrum) Not Specified Not Reported
8v α-Glucosidase inhibition 0.32 ± 0.01 μM >100 (vs. normal cells)

Key Findings :

  • Halogenated derivatives (Cl, F) generally exhibit higher potency than non-halogenated ones.
  • Pyridinyl and benzofuran moieties diversify activity profiles, targeting enzymes (e.g., acetylcholinesterase) or microbial pathways .
Theoretical and Industrial Relevance
  • Industrial Applications : Analogues like 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide are marketed as industrial-grade intermediates (CAS: 539807-40-4), highlighting scalability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-chlorobenzyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, and how are reaction conditions optimized?

  • The synthesis typically involves sequential steps: (i) cyclization of hydrazide derivatives to form the oxadiazole ring, (ii) nucleophilic substitution to introduce the pyridinyl group, and (iii) thioacetylation with 2-chlorobenzylamine. Optimization focuses on solvent selection (e.g., DMF for polar intermediates) and catalysts (e.g., EDCI/HOBt for amide coupling). Reaction temperatures are maintained between 60–80°C to balance yield and purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., pyridinyl protons at δ 8.5–8.7 ppm).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 402.8).
  • X-ray Crystallography : Resolves 3D conformation using SHELX software for refinement, particularly to confirm oxadiazole ring planarity and thioacetamide linkage geometry .

Q. What preliminary biological activities have been reported for this compound?

  • Early studies highlight broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL against S. aureus and E. coli) and moderate anticancer potential (IC~50~: 25–50 µM in HeLa cells). These assays use standard protocols like broth microdilution and MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across similar oxadiazole derivatives?

  • Step 1 : Validate assay conditions (e.g., pH, serum content) to rule out experimental variability.
  • Step 2 : Perform comparative SAR studies by synthesizing analogs with systematic substitutions (e.g., replacing pyridinyl with thiophene) and testing against identical cell lines.
  • Step 3 : Use molecular docking to assess binding affinity variations to targets like DNA gyrase or tubulin .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride).
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF~3~) on the benzyl ring to reduce CYP450-mediated oxidation.
  • Bioavailability : Nanoformulation (liposomes) to enhance tissue penetration .

Q. How do reaction conditions influence byproduct formation during oxadiazole ring cyclization?

  • Byproducts : Overcyclization (e.g., triazole formation) or incomplete hydrazide conversion.
  • Mitigation : (i) Use anhydrous solvents (e.g., THF) to prevent hydrolysis, (ii) monitor reaction progress via TLC (R~f~ 0.5 in ethyl acetate/hexane), and (iii) employ Dean-Stark traps for azeotropic water removal .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : Simulates binding stability to kinase domains (e.g., EGFR).
  • Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., sulfur in thioacetamide for covalent binding).
  • ADMET Prediction : Tools like SwissADME assess toxicity risks (e.g., hepatotoxicity flags due to chlorobenzyl group) .

Methodological Notes

  • Structural Contradictions : If X-ray data conflicts with NMR (e.g., unexpected tautomerism), re-refine diffraction data with SHELXL and validate via variable-temperature NMR .
  • Scale-Up Challenges : Pilot continuous-flow reactors for hazardous steps (e.g., POCl~3~ handling) to improve safety and reproducibility .

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